molecular formula C18H19NO4S B13096316 S-(2-Benzoyl-4,5-dimethoxyphenyl) dimethylcarbamothioate

S-(2-Benzoyl-4,5-dimethoxyphenyl) dimethylcarbamothioate

Cat. No.: B13096316
M. Wt: 345.4 g/mol
InChI Key: RHLWRSIGAIQWAZ-UHFFFAOYSA-N
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Description

S-(2-Benzoyl-4,5-dimethoxyphenyl) dimethylcarbamothioate: is an organic compound with the molecular formula C18H19NO4S and a molecular weight of 345.41 g/mol . This compound is part of the aryl class of chemicals and is known for its unique structural properties, which include a benzoyl group and dimethoxyphenyl moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of S-(2-Benzoyl-4,5-dimethoxyphenyl) dimethylcarbamothioate typically involves the reaction of 2-benzoyl-4,5-dimethoxyphenyl with dimethylcarbamothioate under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined and heated to the desired temperature. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of S-(2-Benzoyl-4,5-dimethoxyphenyl) dimethylcarbamothioate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed that the benzoyl and dimethoxyphenyl groups play a crucial role in its activity .

Comparison with Similar Compounds

  • S-(2-Benzoyl-4,5-dimethoxyphenyl) methylcarbamothioate
  • S-(2-Benzoyl-4,5-dimethoxyphenyl) ethylcarbamothioate
  • S-(2-Benzoyl-4,5-dimethoxyphenyl) propylcarbamothioate

Uniqueness: S-(2-Benzoyl-4,5-dimethoxyphenyl) dimethylcarbamothioate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C18H19NO4S

Molecular Weight

345.4 g/mol

IUPAC Name

S-(2-benzoyl-4,5-dimethoxyphenyl) N,N-dimethylcarbamothioate

InChI

InChI=1S/C18H19NO4S/c1-19(2)18(21)24-16-11-15(23-4)14(22-3)10-13(16)17(20)12-8-6-5-7-9-12/h5-11H,1-4H3

InChI Key

RHLWRSIGAIQWAZ-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)SC1=CC(=C(C=C1C(=O)C2=CC=CC=C2)OC)OC

Origin of Product

United States

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